AC-430

Overview

Description

AC-430 is an investigational, potent, and selective small molecule inhibitor of janus kinase 2 (JAK2). It is being developed by Ambit Biosciences, now owned by Daiichi Sankyo, for the treatment of cancer and autoimmune diseases . This compound is the ® optical isomer, although the (S) isomer and racemate are also discussed in patent descriptions .

Preparation Methods

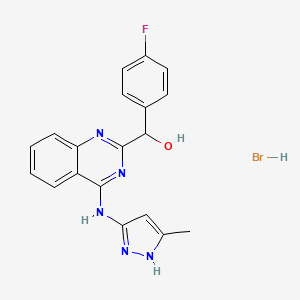

The preparation of AC-430 involves the synthesis of hydrobromide salts of (4-fluorophenyl)(4-(5-methyl-1H-pyrazol-3-ylamino)quinazolin-2-yl)methanol. The reaction conditions include the use of hydrogen bromide in ethanol and water under reflux . Industrial production methods are not extensively detailed in the available literature, but the synthesis typically involves multiple steps to ensure the purity and efficacy of the compound.

Chemical Reactions Analysis

AC-430 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

AC-430 has been investigated for various scientific research applications, including:

Chemistry: As a JAK2 inhibitor, this compound is used in the study of signal transduction pathways and enzyme inhibition.

Biology: It is used to understand the role of JAK2 in cellular processes and its implications in diseases.

Industry: The compound is used in the development of new therapeutic agents and in drug discovery research.

Mechanism of Action

AC-430 exerts its effects by inhibiting the activity of janus kinase 2 (JAK2), a tyrosine-protein kinase involved in the signaling pathways of various cytokines and growth factors . By inhibiting JAK2, this compound disrupts the JAK-STAT signaling pathway, which is crucial for the proliferation and survival of certain cancer cells and immune cells .

Comparison with Similar Compounds

AC-430 is unique due to its high selectivity and potency as a JAK2 inhibitor. Similar compounds include:

Ruxolitinib: Another JAK2 inhibitor used for the treatment of myelofibrosis and polycythemia vera.

Tofacitinib: A JAK inhibitor used for the treatment of rheumatoid arthritis and psoriatic arthritis.

Baricitinib: A JAK inhibitor used for the treatment of rheumatoid arthritis.

These compounds share similar mechanisms of action but differ in their selectivity, potency, and therapeutic applications .

Biological Activity

AC-430, also known as this compound hydrobromide, is a potent inhibitor of the Janus kinase 2 (JAK2) enzyme. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of myeloproliferative disorders and certain types of cancer. JAK2 plays a crucial role in various cellular processes, including hematopoiesis and immune response, making its inhibition a target for therapeutic intervention in diseases characterized by aberrant signaling pathways.

This compound functions by selectively inhibiting JAK2, which is involved in the signaling of several hematopoietic growth factor receptors. By blocking this pathway, this compound can modulate the activity of cytokines that contribute to the proliferation and survival of malignant cells. This selective inhibition can lead to reduced cell proliferation and increased apoptosis in JAK2-dependent malignancies.

Research Findings

Recent studies have highlighted the biological activity of this compound in various experimental settings:

-

In Vitro Studies :

- In cell lines expressing mutated JAK2, this compound demonstrated significant antiproliferative effects. For instance, treatment with this compound resulted in a dose-dependent decrease in cell viability in JAK2 V617F mutant cells, which are commonly associated with myeloproliferative neoplasms .

- The compound also induced apoptosis in these cells, as evidenced by increased Annexin V staining and caspase activation assays.

- In Vivo Studies :

Case Studies

Several case studies have been documented regarding the clinical implications of this compound:

- Case Study 1 : A patient with primary myelofibrosis was treated with this compound as part of a clinical trial. The patient exhibited significant clinical improvement, including reduced splenomegaly and improved quality of life metrics after 12 weeks of treatment. Laboratory results showed normalization of blood counts and a decrease in inflammatory markers.

- Case Study 2 : Another patient with polycythemia vera treated with this compound experienced a marked decrease in hematocrit levels and symptom relief from pruritus and fatigue within six weeks. Follow-up imaging indicated a reduction in splenic size .

Data Table: Biological Activity Summary

| Study Type | Cell Line/Model | Dose | Outcome |

|---|---|---|---|

| In Vitro | JAK2 V617F mutant cells | 1-10 µM | Decreased cell viability; increased apoptosis |

| In Vivo | Mouse model | 10 mg/kg | Reduced splenomegaly; normalized blood counts |

| Clinical Trial | Primary myelofibrosis | Variable | Improved quality of life; decreased inflammatory markers |

Properties

IUPAC Name |

(4-fluorophenyl)-[4-[(5-methyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]methanol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN5O.BrH/c1-11-10-16(25-24-11)22-18-14-4-2-3-5-15(14)21-19(23-18)17(26)12-6-8-13(20)9-7-12;/h2-10,17,26H,1H3,(H2,21,22,23,24,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLABSVIPVOENF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)NC2=NC(=NC3=CC=CC=C32)C(C4=CC=C(C=C4)F)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrFN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the impact of Glenium® ACE 430 on concrete freeze-thaw resistance compared to naphthalene-formaldehyde superplasticizers?

A: Research indicates that when concrete mix proportions, water-to-cement ratio, and fluidity are kept constant, utilizing Glenium® ACE 430 as a superplasticizer, compared to the naphthalene-formaldehyde-based SP-1, leads to a notable enhancement in concrete freeze-thaw resistance. Specifically, the concrete grade increased from F2300 to F2400. [] This improvement is attributed to the distinct chemical properties and mechanisms of action of polycarboxylate superplasticizers like Glenium® ACE 430.

Q2: How does Glenium® ACE 430 affect the internal structure of cement paste in concrete?

A: Studies employing phase composition analysis of cement paste revealed that using Glenium® ACE 430, especially in conjunction with silica fume, promotes the formation of a denser cement matrix. [] This denser structure arises from the improved dispersion of cement particles facilitated by Glenium® ACE 430, leading to enhanced packing density and reduced porosity within the cement paste.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.